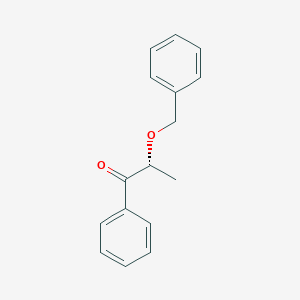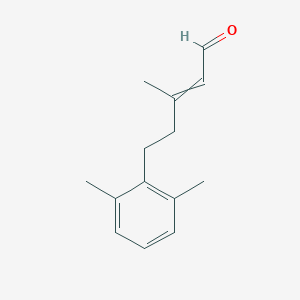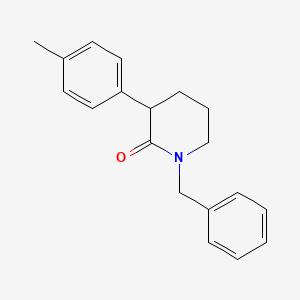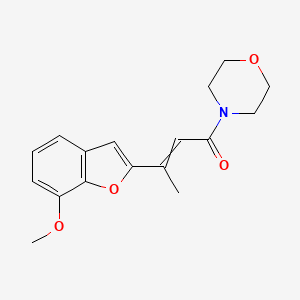
3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran ring substituted with a methoxy group and a morpholine ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 7th position of the benzofuran ring using methylating agents such as dimethyl sulfate or methyl iodide.
Formation of the Butenone Moiety: The butenone side chain can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Morpholine Substitution: The morpholine ring can be attached via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the butenone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the butenone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Morpholine, alkyl halides
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with alcohol or alkane groups
Substitution: Substituted derivatives with different alkyl or aryl groups
Wissenschaftliche Forschungsanwendungen
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of “3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” would depend on its specific biological target. Generally, compounds with benzofuran and morpholine moieties may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy group and butenone moiety could also play roles in binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxybenzofuran: Lacks the morpholine and butenone moieties.
Morpholine derivatives: Lacks the benzofuran ring.
Butenone derivatives: Lacks the benzofuran and morpholine rings.
Uniqueness
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” is unique due to the combination of its benzofuran, methoxy, morpholine, and butenone moieties, which may confer distinct chemical and biological properties compared to its individual components or simpler derivatives.
Eigenschaften
CAS-Nummer |
826992-38-5 |
|---|---|
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
3-(7-methoxy-1-benzofuran-2-yl)-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C17H19NO4/c1-12(10-16(19)18-6-8-21-9-7-18)15-11-13-4-3-5-14(20-2)17(13)22-15/h3-5,10-11H,6-9H2,1-2H3 |
InChI-Schlüssel |
NFPTUKOHUYWURA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)N1CCOCC1)C2=CC3=C(O2)C(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


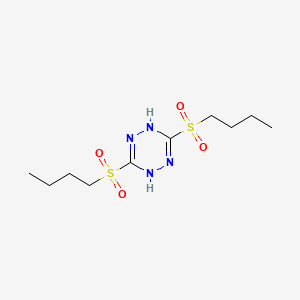
![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
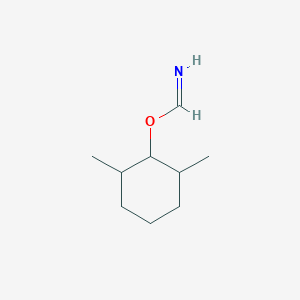
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
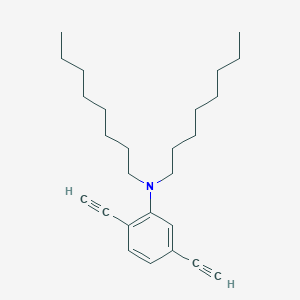
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)
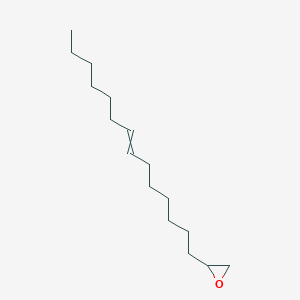
![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
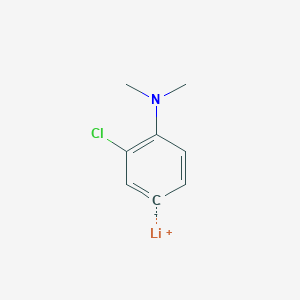
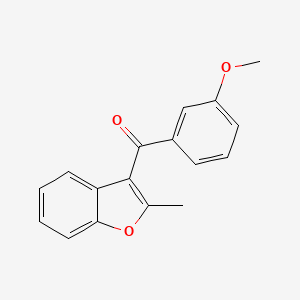
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)
